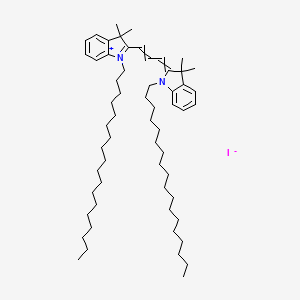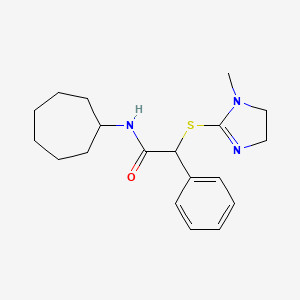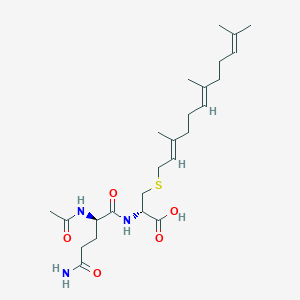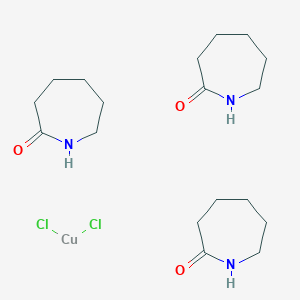
Cy3 dic18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3 dic18, also known as 1,1’-dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine iodide, is a fluorescent dye belonging to the cyanine dye family. It is characterized by its bright orange-red fluorescence and is widely used in various biological and chemical applications. The compound is particularly known for its ability to label cell membranes by inserting its long hydrocarbon chains into the lipid bilayer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 dic18 involves the reaction of 3,3’-diethylthiadicarbocyanine iodide with octadecylamine. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through column chromatography to obtain the desired fluorescent dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3 dic18 primarily undergoes oxidation and substitution reactions. The oxidation reactions are often facilitated by the presence of nucleobases in oligonucleotide conjugates, leading to fluorescence quenching . Substitution reactions involve the replacement of functional groups on the dye molecule, which can alter its photophysical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products
The major products of these reactions include various derivatives of this compound with altered fluorescence properties. For example, oxidation can lead to the formation of sulfonated derivatives, which exhibit different fluorescence intensities and stabilities .
Applications De Recherche Scientifique
Cy3 dic18 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: Commonly employed in cell labeling and tracking studies due to its ability to integrate into cell membranes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes at the cellular level.
Industry: Applied in the development of fluorescent sensors and markers for quality control and process monitoring.
Mécanisme D'action
The mechanism of action of Cy3 dic18 involves its integration into lipid bilayers through its long hydrocarbon chains. This integration allows the dye to label cell membranes effectively. The fluorescence of this compound is due to the excitation of its polymethine chain, which leads to the emission of light in the orange-red spectrum. The dye’s interaction with nucleic acids and proteins can also influence its fluorescence properties, making it a versatile tool for various applications .
Comparaison Avec Des Composés Similaires
Cy3 dic18 is often compared with other cyanine dyes such as Cy3B and Cy5:
Cy3B: Known for its superior fluorescence stability and brightness compared to this compound.
Cy5: Exhibits fluorescence in the far-red spectrum, making it suitable for multiplexing with this compound in fluorescence resonance energy transfer (FRET) studies.
List of Similar Compounds
This compound stands out due to its specific integration into lipid bilayers and its bright orange-red fluorescence, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C59H97IN2 |
|---|---|
Poids moléculaire |
961.3 g/mol |
Nom IUPAC |
2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;iodide |
InChI |
InChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
LGGGGSMIMQDWCZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)
![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)
![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)


![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
